molecular formula C21H18ClN3O5 B2414159 methyl 2-(2-(4-(4-chlorobenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamido)benzoate CAS No. 1421506-28-6

methyl 2-(2-(4-(4-chlorobenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamido)benzoate

Cat. No.: B2414159
CAS No.: 1421506-28-6
M. Wt: 427.84
InChI Key: UEOIAPSOFIUJHK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an amide, a benzoate ester, and a dihydropyrazin-dione. These functional groups could potentially confer a variety of chemical properties to the compound .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the dihydropyrazin-dione ring, the introduction of the 4-chlorobenzyl group, and the formation of the amide and benzoate ester linkages .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The dihydropyrazin-dione ring would likely contribute to the rigidity of the molecule, while the other functional groups could potentially participate in a variety of chemical reactions .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The benzoate ester could also undergo hydrolysis to form benzoic acid and an alcohol .

Scientific Research Applications

Heterocyclic System Synthesis

Research has shown that derivatives similar to the chemical compound are utilized in the synthesis of various heterocyclic systems. For instance, methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate was used to prepare 3-[(benzyloxycarbonyl)amino] substituted 4H-pyrido[1,2-a]pyrimidin-4-ones, 4H-pyrimido[1,2-b]pyridazin-4-ones, 5H-[1,2,4]triazolo[2,3-a]-pyrimidin-5-one, and other heterocyclic compounds. The removal of the benzyloxycarbonyl group by catalytical transfer hydrogenation or hydrogen bromide in acetic acid yields various 3-amino heterocyclic systems with high efficiency (Toplak et al., 1999).

Synthesis of Derivatives for Biological Activity

Compounds related to methyl 2-(2-(4-(4-chlorobenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamido)benzoate have been synthesized for potential biological applications, including antimicrobial and antifungal activities. A study synthesized various pyrazoline and pyrazole derivatives showing significant activity against bacteria and fungi, indicating the potential of these compounds in developing new therapeutic agents (Hassan, 2013).

Synthesis of Polyfunctional Heterocyclic Systems

The compound's derivatives are also explored for synthesizing polyfunctional heterocyclic systems. Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its 2-benzoyl analog were prepared and used as synthons for the preparation of polysubstituted heterocyclic systems such as pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others, demonstrating the compound's versatility in organic synthesis (Pizzioli et al., 1998).

Applications in Carbohydrate Chemistry

In carbohydrate chemistry, derivatives of the compound are used for protecting groups and in the synthesis of complex carbohydrates. The O-2-methylallyl group, derived from a related process, is utilized for protecting OH groups in carbohydrate synthesis, highlighting the compound's utility in developing new synthetic methodologies in carbohydrate chemistry (Gent et al., 1973).

Properties

IUPAC Name

methyl 2-[[2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O5/c1-30-21(29)16-4-2-3-5-17(16)23-18(26)13-25-11-10-24(19(27)20(25)28)12-14-6-8-15(22)9-7-14/h2-11H,12-13H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOIAPSOFIUJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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